Methyl 2-(methylamino)-2-phenylacetate
Overview
Description
Methyl 2-(methylamino)-2-phenylacetate: is an organic compound with a molecular formula of C10H13NO2 It is a derivative of phenylacetic acid and contains both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to prepare methyl 2-(methylamino)-2-phenylacetate involves the esterification of phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Amidation: Another approach involves the amidation of methyl 2-bromo-2-phenylacetate with methylamine. This reaction can be carried out in an organic solvent such as dichloromethane, using a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(methylamino)-2-phenylacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: Methyl 2-(methylamino)-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and amine groups. It serves as a model substrate for investigating the mechanisms of esterases and amidases.
Medicine: The compound has potential applications in the development of pharmaceutical agents. Its structural features make it a candidate for the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(methylamino)-2-phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and methylamine, which can then participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Methyl 2-(dimethylamino)-2-phenylacetate: Similar structure but with an additional methyl group on the amine.
Ethyl 2-(methylamino)-2-phenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Phenylacetic acid derivatives: Compounds with variations in the ester or amine groups.
Uniqueness: Methyl 2-(methylamino)-2-phenylacetate is unique due to its specific combination of ester and amine functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(methylamino)-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQULIULLOBHGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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